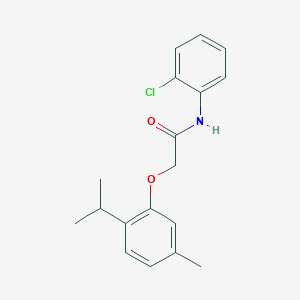
N-(2-chlorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, commonly known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation in various conditions, including arthritis, menstrual cramps, and post-operative pain. Diclofenac is also used in the treatment of migraine headaches and fever.
Mecanismo De Acción
Diclofenac inhibits the activity of COX enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. COX enzymes exist in two isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in various tissues and is responsible for the production of prostaglandins that maintain normal physiological functions. COX-2 is induced in response to inflammation and is responsible for the production of prostaglandins that cause pain and inflammation. Diclofenac inhibits both COX-1 and COX-2 enzymes, but it has a higher affinity for COX-2.
Biochemical and Physiological Effects:
Diclofenac has been shown to reduce pain and inflammation in various conditions, including arthritis, menstrual cramps, and post-operative pain. It has also been shown to reduce fever and migraine headaches. Diclofenac has been shown to have antioxidant properties and has been shown to reduce oxidative stress in various tissues. However, diclofenac has been associated with adverse effects, including gastrointestinal bleeding, renal toxicity, and cardiovascular events.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diclofenac is widely used in laboratory experiments to study the mechanism of action of N-(2-chlorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamides and to investigate the role of prostaglandins in various physiological processes. Diclofenac is readily available, and its mechanism of action is well understood. However, diclofenac has been associated with adverse effects, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on diclofenac. One area of research is the development of new N-(2-chlorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamides with fewer adverse effects. Another area of research is the investigation of the role of diclofenac in the regulation of oxidative stress and inflammation. Additionally, research is needed to investigate the potential use of diclofenac in the treatment of other conditions, such as cancer and neurodegenerative diseases.
Métodos De Síntesis
Diclofenac can be synthesized by the reaction of 2-chlorobenzoic acid with 2-(2-isopropyl-5-methylphenoxy)acetic acid in the presence of thionyl chloride and triethylamine. The resulting intermediate is then treated with 2-aminoethanol to yield diclofenac.
Aplicaciones Científicas De Investigación
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. Diclofenac is also known to have antioxidant properties and has been shown to reduce oxidative stress in various tissues.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-12(2)14-9-8-13(3)10-17(14)22-11-18(21)20-16-7-5-4-6-15(16)19/h4-10,12H,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTXMHQIDSBADM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

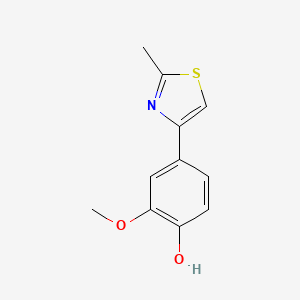
![N-methyl-2-(3-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5797708.png)
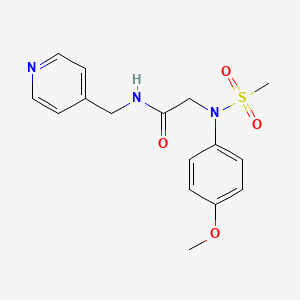

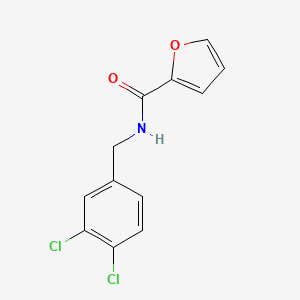
![6-chloro-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B5797731.png)

![methyl (2-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B5797748.png)

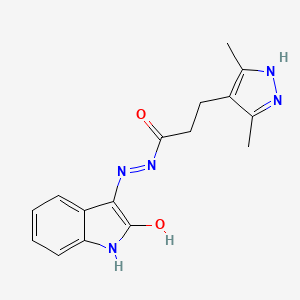
![2,3,4,7,8,9,10,11-octahydro-1H-cyclohepta[4,5]thieno[2,3-b]quinolin-12-amine](/img/structure/B5797765.png)
![4-[4-(5-propyl-2-pyridinyl)benzoyl]morpholine](/img/structure/B5797772.png)

